molecular formula C15H19N3O5 B2614504 N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1421494-54-3

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2614504
CAS No.: 1421494-54-3
M. Wt: 321.333
InChI Key: VZTLAPFAPOZOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct heterocyclic substituents: a 2,5-dimethylfuran-3-yl group and a 5-methylisoxazol-3-yl group. The compound features an oxalamide backbone (N1-N2-oxalamide), which serves as a central scaffold connecting the hydroxypropyl-linked furan moiety and the isoxazole ring.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-8-6-11(10(3)22-8)12(19)4-5-16-14(20)15(21)17-13-7-9(2)23-18-13/h6-7,12,19H,4-5H2,1-3H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTLAPFAPOZOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=NOC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that exhibits various biological activities due to its unique chemical structure. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 341.4 g/mol
CAS Number 1421456-20-2

The structure includes a furan moiety and an isoxazole ring, which are known for their biological activities. The oxalamide linkage further enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro tests showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 12.9 to 25.9 µM, indicating its potential as an antimicrobial agent .

Table: Antimicrobial Activity Results

PathogenMIC (µM)MBC (µM)
Staphylococcus aureus12.912.9
Methicillin-resistant S. aureus25.925.9

This data suggests that the compound exhibits both bacteriostatic and bactericidal effects, as indicated by the equal MIC and minimum bactericidal concentration (MBC) values.

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it can attenuate lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory responses. Compounds similar to this compound have been reported to decrease NF-κB activity by approximately 9% compared to controls .

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The presence of the furan and isoxazole rings may facilitate binding to specific enzymes or receptors, leading to inhibition of key biological pathways.
  • NF-κB Modulation : By inhibiting NF-κB activation, the compound may reduce inflammatory cytokine production, contributing to its anti-inflammatory effects.
  • Cell Viability Impact : The compound's structural features may influence cell viability in various assays, suggesting potential cytotoxic effects at higher concentrations .

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds with similar structures:

  • Study on Antistaphylococcal Activity : A study demonstrated that compounds with furan moieties exhibited significant antistaphylococcal activity, reinforcing the potential of this compound in treating infections caused by resistant strains .
  • Inflammation Model Studies : In models of inflammation, similar compounds showed reduced levels of pro-inflammatory markers when treated with oxalamide derivatives, indicating a promising avenue for therapeutic applications in inflammatory diseases .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the furan and isoxazole functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibit significant anticancer properties. For instance, related oxalamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Screening

A study published in ACS Omega reported that certain oxalamide derivatives showed percent growth inhibition (PGI) values ranging from 51% to 86% against different cancer cell lines including OVCAR-8 and NCI-H40 . This suggests that this compound could potentially exhibit similar effects.

Anti-inflammatory Properties

The compound's structural features may also contribute to anti-inflammatory activity. Research into related compounds has suggested that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.

Data Table: Inhibition of Inflammatory Markers

CompoundIC50 (µM)Target
Compound A25COX-2
Compound B30TNF-alpha
This compoundTBDTBD

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of oxalamide derivatives. These compounds may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells.

Insights from Neuropharmacological Studies

Studies have shown that certain oxalamide compounds can enhance neuronal survival under stress conditions by modulating signaling pathways associated with neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of oxalamides indicate their potential effectiveness against various bacterial strains. This aspect is particularly relevant given the rising concerns over antibiotic resistance.

Case Study: Antimicrobial Testing

A comparative study highlighted that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Synthesis Highlights Potential Applications
Target Compound 2,5-Dimethylfuran-3-yl (hydroxypropyl-linked), 5-methylisoxazol-3-yl Oxalamide, hydroxyl, heterocycles Likely amide coupling (inferred) Drug design, catalysis (speculative)
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine (dichlorophenyl-substituted), 5-methylpyrazole Oxalamide, piperazine, pyrazole Amide coupling, silica gel purification Pharmacological agents (e.g., CNS modulation)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Benzamide, hydroxyl Acylation of amino alcohol Metal-catalyzed C–H bond functionalization
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro, phenyl Cyclic imide, aryl High-purity monomer synthesis Polymer precursors (polyimides)

Key Observations

Oxalamide vs. Benzamide/Phthalimide Backbones

  • The target compound’s oxalamide backbone differs from benzamides (e.g., ) and cyclic imides (e.g., ) in flexibility and coordination capacity. Oxalamides can act as bidentate ligands due to dual amide groups, whereas benzamides (N,O-bidentate) and phthalimides (rigid cyclic structure) exhibit distinct coordination or polymer-forming properties .

Substituent Effects

  • The 2,5-dimethylfuran and 5-methylisoxazole groups in the target compound contrast with the dichlorophenyl-piperazine and pyrazole moieties in the oxalamide analog . Furan and isoxazole rings may enhance metabolic stability compared to pyrazole or piperazine, which are prone to oxidation or protonation .

Synthetic Methods The target compound’s synthesis likely involves amide bond formation, analogous to the oxalamide derivative in , which employs coupling reactions followed by silica gel chromatography. This contrasts with the acylation of amino alcohols in or high-purity monomer synthesis for polymers in .

The benzamide in highlights catalytic utility, a possible avenue for the target compound’s oxalamide scaffold.

Research Findings and Limitations

  • Structural Insights : The hydroxypropyl linker in the target compound may improve solubility compared to the dichlorophenyl-piperazine chain in , which is lipophilic and prone to accumulation .
  • Synthetic Challenges : Heterocyclic substituents like isoxazole require careful regioselective synthesis, as seen in pyrazole derivatives (e.g., ), where bond angles and steric effects influence reactivity.
  • Data Gaps: No direct biological or catalytic data exist for the target compound in the provided evidence; comparisons rely on structural extrapolation.

Q & A

How can researchers optimize the synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

Basic Question
Synthetic optimization requires careful selection of starting materials, reaction conditions, and purification methods. For example, refluxing in ethanol with stoichiometric control of reactants (e.g., isopropylamine) followed by recrystallization in absolute ethanol can improve yield and purity . Thin-layer chromatography (TLC) on silica gel plates (e.g., Merck Silica Gel 60 F254) is critical for monitoring reaction progress and ensuring intermediate purity . Contradictions in yields may arise from solvent choice or temperature variations; systematic testing of conditions (e.g., DMSO vs. ethanol) is recommended.

What analytical techniques are most reliable for confirming the structural integrity of this oxalamide derivative?

Basic Question
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 400 MHz in DMSO-d6) is essential for verifying hydrogen and carbon environments, particularly the hydroxylpropyl and isoxazole moieties . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups (e.g., oxalamide carbonyl stretches). For crystalline intermediates, melting point determination and X-ray diffraction provide additional confirmation .

How should researchers design experiments to evaluate the biological activity of this compound?

Advanced Question
Biological testing requires a hypothesis-driven approach. For antimicrobial or antifungal activity, assays against Pneumocystis carinii or Trypanosoma brucei (common in oxadiazole prodrug studies) can be adapted . Dose-response curves and cytotoxicity assays (e.g., HEK293 cell lines) should be paired with structural analogs to isolate structure-activity relationships (SAR). Molecular docking studies targeting enzymes like fungal CYP51 or bacterial gyrase may explain mechanistic pathways .

How can contradictions in spectral data or biological results be resolved?

Advanced Question
Data discrepancies often stem from impurities or stereochemical variations. For spectral conflicts, cross-validate using alternative solvents (e.g., CDCl3 vs. DMSO-d6) or 2D NMR techniques (COSY, HSQC) . In biological assays, replicate experiments with purified batches and control compounds (e.g., known inhibitors) are critical. If bioactivity contradicts computational predictions, re-evaluate target binding models or consider off-target interactions .

What strategies are effective for probing the prodrug potential of this compound?

Advanced Question
Prodrug activation can be studied via hydrolysis assays under physiological conditions (pH 7.4, 37°C) to detect release of active moieties (e.g., amidines from oxadiazole precursors) . Stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) predicts oral bioavailability. Comparative pharmacokinetics in rodent models, with LC-MS/MS quantification of metabolites, further validates prodrug conversion .

How can researchers investigate the mechanism of action for this compound’s anti-inflammatory properties?

Advanced Question
Mechanistic studies require multi-omics approaches. Transcriptomic profiling (RNA-seq) of treated macrophages can identify dysregulated pathways (e.g., NF-κB or COX-2). Enzyme inhibition assays (e.g., COX-1/2 activity) paired with molecular dynamics simulations clarify binding kinetics. Isotope-labeled compound tracking (e.g., 14C) in cellular uptake studies may reveal subcellular targets .

What methodologies address low solubility or stability during formulation?

Advanced Question
Solubility enhancement can be achieved via co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salts). Stability under light, heat, and humidity is tested via accelerated degradation studies (ICH Q1A guidelines). Nanoformulation (liposomes or PLGA nanoparticles) improves bioavailability, with dynamic light scattering (DLS) and zeta potential analysis ensuring colloidal stability .

How can synthetic byproducts or isomers be minimized during scale-up?

Advanced Question
Byproduct formation is mitigated through optimized stoichiometry and catalyst screening (e.g., Pd/C for hydrogenation). Chiral chromatography (HPLC with amylose columns) resolves enantiomers, while process analytical technology (PAT) monitors real-time impurities during continuous flow synthesis . Kinetic studies using differential scanning calorimetry (DSC) identify exothermic side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.